Cas no 2034306-72-2 (N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide)
![N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide structure](https://ja.kuujia.com/scimg/cas/2034306-72-2x500.png)
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide 化学的及び物理的性質
名前と識別子
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- 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
- N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
- N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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- インチ: 1S/C18H26N4O2/c1-13(2)15-5-7-16(8-6-15)24-12-18(23)20-17(14(3)4)11-22-10-9-19-21-22/h5-10,13-14,17H,11-12H2,1-4H3,(H,20,23)
- InChIKey: CIIGCKMFUBVLKC-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)C(C)C)CC(NC(CN1C=CN=N1)C(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 381
- XLogP3: 3.2
- トポロジー分子極性表面積: 69
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-4688-2mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-100mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-1mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-40mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-5μmol |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-10μmol |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-25mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-30mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-3mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-4688-50mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2034306-72-2 | 50mg |
$160.0 | 2023-09-08 |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamideに関する追加情報
Introduction to N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide (CAS No. 2034306-72-2)
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034306-72-2, represents a fusion of multiple pharmacophoric units, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide incorporates a 1H-1,2,3-triazole ring, which is known for its ability to enhance binding affinity and selectivity in drug molecules. The presence of this heterocyclic ring suggests that the compound may exhibit inhibitory effects on various enzymes and receptors, making it a valuable scaffold for the development of novel therapeutic agents.
In addition to the triazole moiety, the compound features a long alkyl chain (3-methylbutan-2-yl) that contributes to its lipophilicity and membrane permeability. This characteristic is particularly important for compounds intended to interact with biological targets located within cellular membranes. The combination of lipophilicity and the presence of polar functional groups such as the acetamide and phenoxy groups enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The phenoxy group in the molecule is another key pharmacophore that has been extensively studied for its role in modulating biological pathways. Specifically, compounds containing phenoxy groups have shown potential in treating inflammatory diseases, neurological disorders, and metabolic conditions. The substitution of the phenoxy group with an isopropyl group (4-(propan-2-yl)phenoxy) further fine-tunes the pharmacokinetic properties of the compound, potentially improving its metabolic stability and target engagement.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-[4-(propan-2-y]phenoxy]acetamide with various biological targets. These studies suggest that the compound may interact with enzymes involved in signal transduction pathways, such as kinases and phosphodiesterases. Furthermore, its ability to cross cell membranes efficiently makes it a candidate for topical applications or systemic delivery systems.
The synthesis of N-[3-methyl-butan-l-(lH-l ,23-triazol-l -yI )butan-z -yI ]-Z -[4 - (propa n - z y l ) phen ox y ] acet amide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the triazole ring typically involves cycloaddition reactions between organic azides and alkynes, while the attachment of the phenoxy group can be achieved through nucleophilic aromatic substitution or other coupling reactions. The final step often involves acetylation to introduce the acetamide moiety.
In vitro studies have begun to explore the potential pharmacological effects of N-[3-methyl-butan-l -(l H - l ,23-triazol-l -yI )butan-z -yI strong >]-Z -[4 -(propa n - z y l ) phen ox y ] acet amide on various disease models. Preliminary results indicate that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its interaction with membrane-bound receptors suggests potential applications in treating neurological disorders where receptor dysregulation plays a key role.
The development of novel drug candidates like N-[< strong >3-methyl-butan-l -(l H - l ,23-triazol-l -yI )butan-z -yI strong >]-Z -[4 -(propa n - z y l ) phen ox y ] acet amide relies heavily on interdisciplinary collaboration between synthetic chemists, medicinal chemists, and biologists. Advances in high-throughput screening technologies have accelerated the process of identifying promising candidates for further optimization. The integration of machine learning algorithms into drug discovery pipelines has also enhanced our ability to predict molecular properties and optimize synthetic routes.
The future prospects for N-[< strong >3-methyl-butan-l -(l H - l ,23-triazol-l -yI )butan-z -yI strong >]-Z -[4 -(propa n - z y l ) phen ox y ] acet amide are promising as ongoing research continues to uncover new biological activities and refine synthetic methodologies. Potential applications in treating chronic diseases such as cancer, diabetes, and neurodegenerative disorders make this compound an attractive area for further investigation. As our understanding of complex biological systems grows,so does our ability to design molecules that can interact with these systems in precise ways.
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